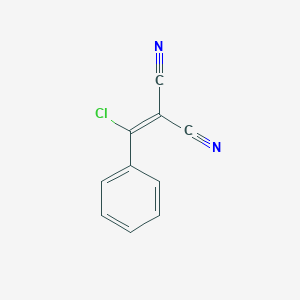

alpha-Chlorobenzylidenemalononitrile

Description

Properties

IUPAC Name |

2-[chloro(phenyl)methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2/c11-10(9(6-12)7-13)8-4-2-1-3-5-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWXUOJXKLGEAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C#N)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60171321 | |

| Record name | alpha-Chlorobenzylidenemalononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18270-61-6 | |

| Record name | alpha-Chlorobenzylidenemalononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018270616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Chlorobenzylidenemalononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-Chlorobenzylidenemalononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

History and discovery of o-Chlorobenzylidene malononitrile.

An In-Depth Technical Guide to the History and Discovery of o-Chlorobenzylidene Malononitrile (CS Gas)

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Chlorobenzylidene malononitrile (CS) is a synthetic chemical compound renowned for its potent lachrymatory and irritant effects.[1][2] Commonly known as CS gas, it is a misnomer as it exists as a white crystalline solid at room temperature and is dispersed as an aerosol.[3][4] Its primary application is as a riot control agent, valued for its ability to cause temporary incapacitation with effects that are generally considered non-lethal.[1][5] This guide provides a comprehensive overview of the history, synthesis, and mechanism of action of o-chlorobenzylidene malononitrile, tailored for a scientific audience.

Historical Development

The discovery of o-chlorobenzylidene malononitrile is credited to two American chemists, Ben Corson and Roger Stoughton, at Middlebury College in Vermont in 1928.[1][6] The compound's designation, "CS," is derived from the first letters of its discoverers' surnames.[1][6] Corson and Stoughton were investigating the Knoevenagel condensation reaction between various carbonyl compounds and malononitrile when they first synthesized the substance.[6] They noted its potent physiological properties, describing it as a tear and sneeze gas that was "harmless when wet, but to handle the dry powder is disastrous."[1]

Following its initial discovery, CS remained largely a laboratory curiosity until the 1950s and 1960s, when it was secretly developed and tested by the British military at Porton Down in Wiltshire, UK.[1][7] These tests were initially conducted on animals and later on human volunteers from the British Army.[1] It was observed that CS had a less pronounced effect on animals due to their different tear duct structures and the protective barrier of their fur.[1] The United States military officially adopted CS as its primary riot control agent in 1959, replacing the less potent and more toxic chloroacetophenone (CN).[8][9]

Chemical Synthesis

The synthesis of o-chlorobenzylidene malononitrile is a classic example of the Knoevenagel condensation.[10] This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[10] In the case of CS synthesis, the reactants are 2-chlorobenzaldehyde and malononitrile.[4] The reaction is typically catalyzed by a weak base, such as piperidine or pyridine.[1][4] The overall chemical equation for the synthesis is:

ClC₆H₄CHO + H₂C(CN)₂ → ClC₆H₄CHC(CN)₂ + H₂O

The production method for CS has remained largely unchanged since its discovery by Corson and Stoughton.[1]

Experimental Protocol: Knoevenagel Condensation for the Synthesis of o-Chlorobenzylidene malononitrile

The following is a generalized, step-by-step methodology for the synthesis of o-chlorobenzylidene malononitrile based on the principles of the Knoevenagel condensation.

Materials and Reagents:

-

2-chlorobenzaldehyde

-

Malononitrile

-

Piperidine or Pyridine (catalyst)

-

Ethanol (solvent)

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, condenser, beaker, Buchner funnel)

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 2-chlorobenzaldehyde and a molar equivalent of malononitrile in ethanol.

-

Add a catalytic amount of a weak base, such as piperidine or pyridine, to the solution.

-

Equip the flask with a condenser and gently reflux the mixture with constant stirring for a designated period. The reaction progress can be monitored using thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into cold distilled water to precipitate the crude o-chlorobenzylidene malononitrile.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the crude product with cold distilled water to remove any unreacted starting materials and catalyst.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain purified o-chlorobenzylidene malononitrile.

-

Dry the purified product in a vacuum oven.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of o-Chlorobenzylidene malononitrile.

Physicochemical Properties

o-Chlorobenzylidene malononitrile is a white crystalline solid with a distinct pepper-like odor.[3][11] It is sparingly soluble in water but soluble in various organic solvents.[4][12]

| Property | Value |

| Molecular Formula | C₁₀H₅ClN₂ |

| Molecular Weight | 188.6 g/mol [12] |

| Melting Point | 95 °C |

| Boiling Point | 312.5 °C |

| Vapor Pressure | 3.4 x 10⁻⁵ mmHg at 20 °C[3] |

| Appearance | White crystalline solid[3][11] |

| Odor | Pepper-like[3][11] |

Mechanism of Action

The physiological effects of o-chlorobenzylidene malononitrile are primarily mediated through its potent activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[13][14][15] TRPA1 is a non-selective cation channel predominantly expressed on sensory neurons and is a well-established sensor for environmental irritants and inflammatory agents.[14]

CS gas is a reactive electrophile that activates the TRPA1 channel through covalent modification.[16] This mechanism involves the nucleophilic attack of cysteine residues within the N-terminal cytoplasmic domain of the TRPA1 protein by the electrophilic carbon in the CS molecule.[14][16] This covalent modification induces a conformational change in the channel, leading to its opening and the influx of cations, primarily calcium and sodium. The influx of these ions depolarizes the sensory neurons, resulting in the sensation of pain and irritation.

Signaling Pathway of TRPA1 Activation by CS Gas:

Sources

- 1. CS gas - Wikipedia [en.wikipedia.org]

- 2. gov.uk [gov.uk]

- 3. o-Chlorobenzylidene malononitrile | 2698-41-1 [chemicalbook.com]

- 4. CS gas [dlab.epfl.ch]

- 5. Short-term and long-term physical effects of exposure to CS spray - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Explainer: what is tear gas? | News | Chemistry World [chemistryworld.com]

- 7. CS gas - Wikiwand [wikiwand.com]

- 8. oah.org [oah.org]

- 9. Tear Gas and Pepper Spray Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 11. CDC - NIOSH Pocket Guide to Chemical Hazards - o-Chlorobenzylidene malononitrile [cdc.gov]

- 12. O-CHLOROBENZYLIDENE MALONONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. Tear gasses CN, CR, and CS are potent activators of the human TRPA1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pharmacologic Inhibition of Transient Receptor Potential Ion Channel Ankyrin 1 Counteracts 2-Chlorobenzalmalononitrile Tear Gas Agent-Induced Cutaneous Injuries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Synthesis of α-Chlorobenzylidenemalononitrile via Knoevenagel Condensation: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of α-chlorobenzylidenemalononitrile, a compound of significant interest in various fields of chemical research and development. The synthesis is achieved through the Knoevenagel condensation, a robust and efficient method for carbon-carbon bond formation. This document delves into the mechanistic underpinnings of the reaction, offers detailed experimental protocols, and discusses the critical parameters that influence the reaction's outcome. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, providing both theoretical insights and practical guidance for the successful synthesis and purification of the target compound.

Introduction

α-Chlorobenzylidenemalononitrile, systematically named [(2-chlorophenyl)methylidene]propanedinitrile and commonly known as CS gas, is a compound with potent lachrymatory effects.[1][2] Its synthesis is a classic example of the Knoevenagel condensation, a fundamental reaction in organic chemistry for the formation of carbon-carbon double bonds.[3][4][5][6] The reaction involves the condensation of an active methylene compound, in this case, malononitrile, with a carbonyl compound, 2-chlorobenzaldehyde, typically catalyzed by a weak base.[7] The resulting α,β-unsaturated dinitrile is a versatile intermediate in the synthesis of various fine chemicals and pharmaceutical precursors.[3][4][5] This guide will provide a detailed exploration of this synthesis, emphasizing experimental best practices and the chemical principles that govern the reaction.

The Knoevenagel Condensation: Mechanistic Insights

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[7][8] The mechanism, in the context of synthesizing α-chlorobenzylidenemalononitrile, proceeds through several key steps, initiated by a basic catalyst.

The process begins with the deprotonation of the active methylene group of malononitrile by a base, such as piperidine or pyridine, to form a resonance-stabilized carbanion.[8] This carbanion then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 2-chlorobenzaldehyde.[8] The subsequent intermediate undergoes protonation to yield an aldol-type adduct. This adduct is then dehydrated, typically through an E1cB-like elimination, to afford the final α,β-unsaturated product, α-chlorobenzylidenemalononitrile, and water.[6] The electron-withdrawing nature of the chloro and cyano groups facilitates these steps.[9]

Caption: Knoevenagel condensation mechanism for the synthesis of α-chlorobenzylidenemalononitrile.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, field-proven protocol for the synthesis of α-chlorobenzylidenemalononitrile. The procedure emphasizes safety, efficiency, and high purity of the final product.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 2-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 10 mmol | Corrosive, handle with care.[10][11] |

| Malononitrile | CH₂(CN)₂ | 66.06 | 10 mmol | Toxic, handle with care.[12] |

| Piperidine | C₅H₁₁N | 85.15 | Catalytic amount (2-3 drops) | Basic catalyst.[9] |

| Ethanol | C₂H₅OH | 46.07 | 10 mL | Solvent.[9] |

| Deionized Water | H₂O | 18.02 | As needed | For washing. |

| n-Hexane | C₆H₁₄ | 86.18 | As needed | For recrystallization. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | For recrystallization. |

Equipment

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Buchner funnel and filter paper

-

Vacuum flask

-

Beakers and graduated cylinders

-

Melting point apparatus

-

Thin Layer Chromatography (TLC) setup

Reaction Procedure

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve 2-chlorobenzaldehyde (1.41 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in ethanol (10 mL).[9]

-

Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (2-3 drops).[9]

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting materials and the appearance of the product spot.[9] An enormous amount of white solid product may crash out of the solution within minutes.[13]

-

Reaction Completion and Work-up: Once the reaction is complete (typically within 30-60 minutes), cool the mixture in an ice bath to maximize precipitation of the product.

-

Isolation of Crude Product: Collect the white crystalline solid by vacuum filtration using a Buchner funnel.[13][14]

-

Washing: Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.[15] Subsequently, wash with cold deionized water.

-

Drying: Dry the purified solid under vacuum to obtain the crude α-chlorobenzylidenemalononitrile.[14][16]

Purification by Recrystallization

-

Solvent Selection: A common solvent system for recrystallization is a mixture of n-hexane and ethyl acetate.[17]

-

Procedure: Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add n-hexane until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Final Product Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold n-hexane, and dry under vacuum. The expected melting point of the purified product is in the range of 92-96°C.[16][18]

Caption: Experimental workflow for the synthesis and purification of α-chlorobenzylidenemalononitrile.

Critical Experimental Parameters and Causality

The success of the Knoevenagel condensation for synthesizing α-chlorobenzylidenemalononitrile hinges on the careful control of several experimental parameters. Understanding the causality behind these choices is paramount for optimizing the reaction for yield and purity.

-

Choice of Catalyst: Weak bases like piperidine and pyridine are preferred catalysts.[14][18][19] Their basicity is sufficient to deprotonate the acidic methylene protons of malononitrile, initiating the reaction, but not so strong as to promote self-condensation of the 2-chlorobenzaldehyde.[7] The choice of catalyst can influence reaction rates and, in some cases, the final product purity.

-

Solvent System: While the reaction can be performed in various organic solvents such as ethanol, methanol, or cyclohexane, an eco-friendly approach using water as a solvent has also been reported.[18][20] The solvent choice impacts the solubility of reactants and the product, which in turn affects the reaction rate and the ease of product isolation. For instance, the product's lower solubility in the reaction medium can drive the equilibrium towards its formation and simplify the work-up by precipitation.[13]

-

Temperature Control: The Knoevenagel condensation is often exothermic. Maintaining the reaction temperature, especially during the addition of reagents, is crucial. In some protocols, the temperature is kept below 50°C to prevent side reactions and ensure the formation of a clean product.[14][18][20]

-

Stoichiometry of Reactants: An equimolar ratio of 2-chlorobenzaldehyde and malononitrile is typically employed.[9] Using a slight excess of one reactant may be explored to drive the reaction to completion, but this can complicate the purification process.

Safety and Handling

Both 2-chlorobenzaldehyde and malononitrile are hazardous materials and must be handled with appropriate safety precautions.[10][11][12] α-Chlorobenzylidenemalononitrile is a potent lachrymator and irritant.[2][21][22]

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[12][22]

-

Ventilation: Conduct the experiment in a well-ventilated fume hood to avoid inhalation of vapors and dust.[10][12]

-

Handling: Avoid contact with skin and eyes.[12][22] In case of contact, rinse immediately with copious amounts of water.[10][21]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The synthesis of α-chlorobenzylidenemalononitrile via the Knoevenagel condensation is a well-established and efficient method. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can consistently obtain high yields of the purified product. This guide provides the necessary theoretical foundation and practical steps to achieve this, while also emphasizing the importance of safety in handling the involved chemical species. The principles and techniques discussed herein are broadly applicable to other Knoevenagel condensations and serve as a valuable reference for synthetic chemists.

References

- A review of the recent progress on heterogeneous catalysts for Knoevenagel condens

- The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Google Scholar.

- RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar.

- recent developments in knoevenagel condensation reaction: a review. Google Scholar.

- An improved and eco-friendly process for the preparation of 2-chlorenbenzylidene malononitrile (cs).

- Eco-Friendly Process for the Preparation of 2-Chlorobenzylidene-Malononitrile (Cs).

- The Importance and Applications of Knoevenagel Reaction (Brief Review). Google Scholar.

- 2-Chlorobenzalmalononitrile. Synquest Labs.

- A Comparative Guide to the Reactivity of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Benchchem.

- Eco-friendly process for the preparation of 2-Chlorobenzylidene-Malononitrile (CS).

- o-Chlorobenzylidene malononitrile synthesis. ChemicalBook.

- Synthesis of 4-Chlorobenzylidenemalononitrile via Knoevenagel condens

- Safety D

- Making Tear Gas So I Can Cry Like A Man. YouTube.

- SAFETY DATA SHEET - 2-chlorobenzaldehyde. Fisher Scientific.

- [(2-Chlorophenyl)methylene]malononitrile. Combi-Blocks.

- Novel Methods of Knoevenagel Condens

- Synthesis of ortho-chlorobenzalmalononitrile.

- CS gas. Wikipedia.

- material safety data sheet - 2-chlorobenzaldehyde 98%. Fisher Scientific.

- Knoevenagel condens

- CHLOROBENZYLIDENE- MALONONITRILE.

Sources

- 1. CS gas - Wikipedia [en.wikipedia.org]

- 2. idc-online.com [idc-online.com]

- 3. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]

- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. sds.chemtel.net [sds.chemtel.net]

- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. youtube.com [youtube.com]

- 14. WO2005108350A1 - An improved and eco-friendly process for the preparation of 2-chlorenbenzylidene malononitrile (cs) - Google Patents [patents.google.com]

- 15. US3963770A - Synthesis of ortho-chlorobenzalmalononitrile - Google Patents [patents.google.com]

- 16. o-Chlorobenzylidene malononitrile synthesis - chemicalbook [chemicalbook.com]

- 17. bhu.ac.in [bhu.ac.in]

- 18. US7732631B2 - Eco-friendly process for the preparation of 2-Chlorobenzylidene-Malononitrile (CS) - Google Patents [patents.google.com]

- 19. tandfonline.com [tandfonline.com]

- 20. US20080139837A1 - Eco-Friendly Process for the Preparation of 2-Chlorobenzylidene-Malononitrile (Cs) - Google Patents [patents.google.com]

- 21. docs.ebay.com [docs.ebay.com]

- 22. combi-blocks.com [combi-blocks.com]

Alpha-Chlorobenzylidenemalononitrile (CS Gas) and Sensory Neuron Activation: A Mechanistic and Methodological Guide

Executive Summary

alpha-Chlorobenzylidenemalononitrile (2-chlorobenzalmalononitrile), commonly known as CS gas, is a potent lachrymatory agent used globally for riot control. Its profound and immediate effects—intense pain, lacrimation, and respiratory distress—stem from its direct action on the peripheral nervous system. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms by which CS gas activates sensory neurons. We will dissect the primary molecular target, the downstream signaling cascades, and the resulting physiological phenomena. Furthermore, this document offers detailed, field-proven experimental protocols for researchers investigating these effects, ensuring a blend of theoretical understanding and practical application. The central focus is on the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, the key molecular sentinel that mediates the noxious effects of this chemical agent.[1][2][3]

Part 1: The Primary Molecular Target: TRPA1

The severe sensory response to CS gas is not a generalized toxic effect but a specific, receptor-mediated event. The primary molecular target responsible for detecting CS gas is the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel .[3][4]

1.1 The TRPA1 Ion Channel: A Nociceptive Sentinel

TRPA1 is a non-selective cation channel predominantly expressed on the plasma membrane of a subset of primary sensory neurons, known as nociceptors, which are responsible for detecting painful or noxious stimuli.[4][5][6] These neurons innervate tissues throughout the body, including the skin, eyes, and respiratory tract, placing them on the front lines of environmental exposure.[3][7] TRPA1 is a key chemosensor for a wide array of environmental irritants and endogenous inflammatory agents, including compounds found in mustard oil, garlic, and tear gases.[2][5][8][9]

1.2 Mechanism of Activation: Covalent Modification

Unlike classical receptor-ligand interactions, CS gas activates TRPA1 through a mechanism of covalent modification .[2][8][10] CS is a reactive electrophile, meaning it readily reacts with nucleophilic residues on proteins.[10][11] The N-terminal cytoplasmic domain of the TRPA1 channel contains several cysteine residues that serve as targets for such electrophiles.[2][10][11]

The activation process is understood to proceed as follows:

-

Electrophilic Attack: The electrophilic carbon atom in the CS molecule targets and forms a covalent bond with the sulfhydryl group of specific cysteine residues within the TRPA1 protein.[2][10]

-

Key Residue Interaction: Foundational research has identified Cysteine 621 (C621) as a critical residue for the initial activation of the channel.[9][10] Modification of this and other nearby cysteine residues is thought to be the primary molecular initiating event.

-

Conformational Change: This covalent modification induces a significant conformational change in the TRPA1 protein structure.[9][10]

-

Channel Gating: The conformational shift leads to the opening of the channel's ion pore, allowing for the influx of cations.[9]

This mechanism explains the high potency and rapid action of CS gas. To date, CS and other tear gases are among the most potent TRPA1 agonists known.[2][8]

Caption: Molecular activation of the TRPA1 channel by CS gas via covalent modification.

Part 2: Cellular and Physiological Consequences

The opening of the TRPA1 channel initiates a cascade of events at both the cellular and tissue levels, culminating in the characteristic symptoms of tear gas exposure.

2.1 Neuronal Depolarization and Pain Signaling

Upon activation by CS gas, the TRPA1 channel opens, allowing a non-selective influx of cations, most importantly calcium (Ca²⁺) and sodium (Na⁺).[7][9] This influx of positive ions rapidly depolarizes the neuron's membrane potential. If this depolarization reaches the threshold, it triggers the firing of action potentials. These electrical signals propagate along the sensory nerve fiber to the spinal cord and then to the brain, where they are interpreted as intense, acute pain, burning, and irritation.[12][13]

2.2 Neurogenic Inflammation

The intense activation of TRPA1-expressing nociceptors does more than just signal pain; it actively induces an inflammatory state in the affected tissue through a process known as neurogenic inflammation .[1][2][14]

This process is driven by the release of pro-inflammatory neuropeptides from the peripheral endings of the sensory neurons themselves.[7][12]

-

Calcium Influx as a Trigger: The significant increase in intracellular Ca²⁺ acts as a second messenger, triggering the fusion of vesicles containing neuropeptides with the neuronal membrane.

-

Neuropeptide Release: The primary neuropeptides released are Calcitonin Gene-Related Peptide (CGRP) and Substance P (SP) .[4][7][12]

-

Local Tissue Effects: These neuropeptides act on nearby blood vessels and immune cells, causing:

This rapid, nerve-driven inflammatory response contributes significantly to the tissue damage and prolonged discomfort seen after CS gas exposure, and it is a key factor in the development of persistent skin and respiratory injuries.[1][15]

Caption: Downstream signaling cascade following CS gas-induced TRPA1 activation.

Part 3: Methodologies for Investigation

To validate and quantify the effects of CS gas on sensory neurons, specific in vitro and ex vivo methodologies are essential. The following protocols provide a self-validating system to confirm the TRPA1-mediated mechanism.

3.1 Quantitative Data Summary

The potency of TRPA1 agonists can be compared using their half-maximal effective concentration (EC₅₀) values, which represent the concentration required to elicit 50% of the maximal response.

| Compound | Agonist Type | Target(s) | Typical EC₅₀ Range (in vitro) | Reference |

| CS Gas | Electrophilic | TRPA1 | 50 - 200 nM | [8],[2] |

| AITC (Mustard Oil) | Electrophilic | TRPA1 | 1 - 10 µM | [16],[17] |

| Capsaicin | Non-electrophilic | TRPV1 | 100 - 500 nM | [16],[18] |

| Bradykinin | Endogenous Peptide | B₂ Receptor, sensitizes TRP channels | 10 - 100 nM | [18] |

Note: EC₅₀ values can vary significantly based on the experimental system (e.g., cell type, expression level, assay technique).

3.2 Experimental Protocol 1: Calcium Imaging of Primary DRG Neurons

This protocol allows for the direct visualization of neuronal activation by measuring changes in intracellular calcium concentration ([Ca²⁺]ᵢ).

Causality: A positive result (a sharp increase in [Ca²⁺]ᵢ upon CS application) directly demonstrates that the compound activates ion channels permeable to calcium. Using a TRPA1 antagonist provides a self-validating control to confirm the response is TRPA1-dependent.

Methodology:

-

Neuron Isolation and Culture:

-

Euthanize an adult mouse (e.g., C57BL/6) according to approved institutional animal care protocols.

-

Dissect dorsal root ganglia (DRG) from all spinal levels and place them in ice-cold DMEM/F12 medium.

-

Digest the ganglia in a solution of collagenase (1 mg/mL) and dispase (2 mg/mL) for 45-60 minutes at 37°C.

-

Mechanically triturate the ganglia with fire-polished Pasteur pipettes to obtain a single-cell suspension.

-

Plate the dissociated neurons onto poly-D-lysine/laminin-coated glass coverslips and culture overnight in a neurobasal medium supplemented with B27 and NGF.[16]

-

-

Fluorescent Dye Loading:

-

Incubate the cultured neurons with the ratiometric calcium indicator Fura-2 AM (2-5 µM) in a buffered saline solution (e.g., Hanks' Balanced Salt Solution) for 30-45 minutes at 37°C.[16] Fura-2 AM is a membrane-permeant dye that becomes fluorescent upon binding to free Ca²⁺ after intracellular esterases cleave the AM group.

-

-

Calcium Imaging Procedure:

-

Mount the coverslip onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Continuously perfuse the cells with the buffered saline solution.

-

Acquire baseline fluorescence by alternating excitation wavelengths between 340 nm and 380 nm and capturing emission at 510 nm. The ratio of fluorescence (F340/F380) is proportional to [Ca²⁺]ᵢ.[17]

-

-

Compound Application and Controls:

-

Step A (TRPA1 Agonist): Apply CS gas (e.g., 1 µM) via the perfusion system for 30-60 seconds. A response is defined as a >20% increase in the F340/F380 ratio from baseline.[17]

-

Step B (Washout): Perfuse with a drug-free buffer until the signal returns to baseline.

-

Step C (Antagonist Control): Pre-incubate the cells with a selective TRPA1 antagonist (e.g., HC-030031, 10 µM) for 5-10 minutes. Re-apply CS gas in the continued presence of the antagonist. The original response should be significantly attenuated or abolished.[2]

-

Step D (Viability Control): At the end of the experiment, apply a high concentration of potassium chloride (KCl, 50 mM) to depolarize all viable neurons and elicit a robust calcium influx, confirming cell health.[16]

-

Caption: Step-by-step workflow for in vitro calcium imaging experiments.

3.3 Experimental Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This technique provides the highest resolution for studying ion channel function by directly measuring the electrical currents flowing across the cell membrane.

Causality: This method directly measures the movement of ions through the TRPA1 channel in response to CS gas. It allows for the characterization of current properties (e.g., amplitude, kinetics) and changes in neuronal excitability, providing definitive evidence of channel activation.

Methodology:

-

Cell Preparation: Use cultured DRG neurons as prepared in Protocol 1.

-

Recording Setup:

-

Place a coverslip with adherent neurons in a recording chamber on an inverted microscope equipped with micromanipulators.

-

Use borosilicate glass capillaries to pull micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.

-

Intracellular Solution (in mM): 140 KCl, 2 MgCl₂, 10 HEPES, 1 EGTA, 2 ATP-Mg, 0.2 GTP-Na, adjusted to pH 7.3 with KOH.

-

Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.

-

-

Establishing a Recording:

-

Under visual guidance, carefully approach a single neuron with the micropipette.

-

Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the "whole-cell" configuration.

-

-

Data Acquisition:

-

Clamp the membrane potential at a holding potential of -60 mV using a patch-clamp amplifier.

-

Current-Clamp Mode: Measure the resting membrane potential and inject current to elicit action potentials. Apply CS gas and observe for depolarization and changes in firing frequency.

-

Voltage-Clamp Mode: Apply voltage steps or ramps to characterize channel properties. Apply CS gas (e.g., 1 µM) to the bath and record the induced inward current at -60 mV. This current is carried by cations flowing through the newly opened TRPA1 channels.

-

-

Validation: Co-application of a TRPA1 antagonist should reverse or block the CS-induced current, confirming the specificity of the effect.[17]

Part 4: Therapeutic Implications and Future Directions

The central role of TRPA1 in mediating the effects of CS gas makes it a prime target for therapeutic intervention.[1][8] The development of potent and selective TRPA1 antagonists offers a promising strategy for creating effective countermeasures to treat tear gas exposure.[1][2] Pharmacological inhibition of TRPA1 has been shown to reduce key injury parameters, including pain, tissue swelling, and inflammatory cytokine levels in preclinical models.[1][2]

Future research should focus on developing field-deployable TRPA1 antagonists and further characterizing the potential for long-term health consequences of CS gas exposure, such as the development of persistent pain or reactive airway dysfunction syndrome.[1][15] Understanding the precise interplay between TRPA1 activation, neurogenic inflammation, and chronic pathological states remains a critical area of investigation.

Conclusion

The mechanism of action of this compound on sensory neurons is a highly specific, receptor-mediated process. CS gas acts as a potent electrophilic agonist, activating the TRPA1 ion channel through covalent modification of key cysteine residues. This activation leads to neuronal depolarization, the sensation of acute pain, and the initiation of a powerful neurogenic inflammatory cascade driven by the release of CGRP and Substance P. The methodologies detailed herein provide a robust framework for investigating these phenomena. A thorough understanding of this pathway is not only fundamentally important for neurobiology and toxicology but is also essential for the development of effective medical countermeasures to mitigate the harmful effects of tear gas exposure.

References

- Benchchem. A Technical Guide to 4-Chlorobenzylidenemalononitrile (CS Gas)

- Brône, B., Peeters, P. J., Marrannes, R., Mercken, M., Nuydens, R., Meert, T., & Gijsen, H. J. (2008). Tear gasses CN, CR, and CS are potent activators of the human TRPA1 receptor. PubMed.

- Achanta, S., Kaelber, S., & Jordt, S. E. (2024). Pharmacologic Inhibition of Transient Receptor Potential Ion Channel Ankyrin 1 Counteracts 2-Chlorobenzalmalononitrile Tear Gas Agent-Induced Cutaneous Injuries. PubMed.

- Various Authors. (2025). Tear gasses CN, CR, and CS are potent activators of the human TRPA1 receptor | Request PDF.

- Patapoutian, A. (2006).

- Proctor, D. T., & Minor, D. L. (2020). Gating and calcium-sensing mechanisms of TRPA1 channels revealed. Commentary on “Irritant-evoked activation and calcium modulation of the TRPA1 receptor”. PubMed Central.

- Anderson, P. J., & Anderson, S. E. (2015).

- Akopian, A. N. (2011). Transient receptor potential TRPA1 channel desensitization in sensory neurons is agonist dependent and regulated by TRPV1-directed internalization.

- Guo, T., Deierlein, N., & Feng, B. (2023). Calcium imaging of mouse dorsal root ganglion (DRG) neurons in response to chemical stimuli of distal colon and rectum (colorectum). SPARC Portal.

- Chen, G. Y., & Chen, X. (2021).

- Niu, J., & Li, Y. (2023). Inflammation—the role of TRPA1 channel. Frontiers.

- Zygmunt, P. M., & Högestätt, E. D. (2014). TRPA1 channels: molecular sentinels of cellular stress and tissue damage. PubMed Central.

- Kwan, K. Y., et al. (2009). TRPA1 Modulates Mechanotransduction in Cutaneous Sensory Neurons. Neuron.

- Gentry, C., et al. (2017). Sensory Neuron-Specific Deletion of TRPA1 Results in Mechanical Cutaneous Sensory Deficits. PubMed Central.

- Ciotu, C. I., et al. (2021). Slack Potassium Channels Modulate TRPA1-Mediated Nociception in Sensory Neurons. PubMed Central.

- Jordt, S. E., & Joussen, A. M. (2016). Tear gas: an epidemiological and mechanistic reassessment. PubMed Central.

- Hill, A. R., et al. (2000). Medical hazards of the tear gas CS.

- The President and Fellows of Harvard College. (2021). The Biological Mechanisms of Tear Gas on the Human Body. Science in the News.

- SunanKalijaga.org. (n.d.). Literature Review: Effect of Exposure to Weapon Tear Gases CN, CS, and OC on Toxicity. SunanKalijaga.org.

- De Petrocellis, L., et al. (2012). Activation and desensitization of TRPV1 channels in sensory neurons by the PPARα agonist palmitoylethanolamide. PubMed.

- Ji, R. R., et al. (2017).

Sources

- 1. Pharmacologic Inhibition of Transient Receptor Potential Ion Channel Ankyrin 1 Counteracts 2-Chlorobenzalmalononitrile Tear Gas Agent-Induced Cutaneous Injuries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Biological Mechanisms of Tear Gas on the Human Body - New Jersey Anesthesia Professionals [njanesthesiaprofessionals.com]

- 4. Tear gas: an epidemiological and mechanistic reassessment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Increasingly irritable and close to tears: TRPA1 in inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jneurosci.org [jneurosci.org]

- 7. Activation of TRPA1 by volatile organic chemicals leading to sensory irritation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tear gasses CN, CR, and CS are potent activators of the human TRPA1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gating and calcium-sensing mechanisms of TRPA1 channels revealed. Commentary on “Irritant-evoked activation and calcium modulation of the TRPA1 receptor” - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. TRPA1 channels: molecular sentinels of cellular stress and tissue damage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Inflammation—the role of TRPA1 channel [frontiersin.org]

- 13. sunankalijaga.org [sunankalijaga.org]

- 14. Roles of Inflammation, Neurogenic inflammation, and Neuroinflammation in Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Medical hazards of the tear gas CS. A case of persistent, multisystem, hypersensitivity reaction and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sensory Neuron-Specific Deletion of TRPA1 Results in Mechanical Cutaneous Sensory Deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Slack Potassium Channels Modulate TRPA1-Mediated Nociception in Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Activation and desensitization of TRPV1 channels in sensory neurons by the PPARα agonist palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Beyond a Riot Control Agent – A Precise Tool for Sensory Nerve Research

2-Chlorobenzalmalononitrile (CS), a compound often recognized by its common designation, CS gas, is a potent lachrymatory agent widely known for its use in riot control.[1] However, within the scientific community, its notoriety is surpassed by its utility as a highly specific and potent activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[2] This property has established CS as an invaluable tool for researchers investigating the molecular mechanisms of pain, neurogenic inflammation, and related sensory pathways. This guide provides an in-depth exploration of the primary research applications of 2-chlorobenzalmalononitrile, offering technical insights and detailed protocols for its use in both in-vitro and in-vivo experimental models.

2-Chlorobenzalmalononitrile is a white crystalline solid at room temperature with a pepper-like odor.[1] Its primary mechanism of action in a research context is the covalent modification of cysteine residues within the N-terminal cytoplasmic domain of the TRPA1 channel.[3] This interaction leads to the opening of the non-selective cation channel, resulting in an influx of calcium and sodium ions, depolarization of sensory neurons, and the subsequent sensation of pain and irritation.[3][4]

Core Application: Elucidating the Role of TRPA1 in Nociception and Neurogenic Inflammation

The principal research application of 2-chlorobenzalmalononitrile lies in its ability to selectively activate TRPA1, a key player in the detection of noxious chemical and environmental stimuli. This makes CS an ideal pharmacological tool to study the downstream consequences of TRPA1 activation, which include acute pain, chronic pain states, and neurogenic inflammation.[5][6]

Neurogenic inflammation is a neurally driven inflammatory response characterized by vasodilation, plasma extravasation, and the release of inflammatory mediators, largely orchestrated by the activation of sensory nerves.[3] The activation of TRPA1 by agents like CS triggers the release of neuropeptides such as Substance P and Calcitonin Gene-Related Peptide (CGRP) from sensory nerve endings, which in turn mediate the inflammatory cascade.[4][6]

In-Vitro Application: Calcium Imaging in TRPA1-Expressing Cells

A fundamental in-vitro assay to study the effects of CS is the measurement of intracellular calcium influx in cells engineered to express the TRPA1 channel, such as Human Embryonic Kidney 293 (HEK293) cells, or in primary sensory neuron cultures.[2][4]

Experimental Protocol: In-Vitro Calcium Imaging using Fura-2 AM

This protocol outlines the measurement of intracellular calcium changes in response to CS application using the ratiometric fluorescent indicator Fura-2 AM.[7][8][9]

Materials:

-

HEK293 cells stably expressing human TRPA1 (or primary dorsal root ganglion neurons)

-

Glass coverslips coated with a cellular adhesive (e.g., poly-L-lysine)

-

Cell culture medium

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer[10]

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Dimethyl sulfoxide (DMSO)

-

2-Chlorobenzalmalononitrile (CS) stock solution in DMSO

-

TRPA1 antagonist (e.g., HC-030031 or A-967079) for control experiments

-

Fluorescence microscopy setup with dual-wavelength excitation (340 nm and 380 nm) and an emission filter around 510 nm

Procedure:

-

Cell Preparation: Plate TRPA1-expressing cells on coated glass coverslips and grow to a suitable confluency.

-

Fura-2 AM Loading Solution Preparation:

-

Prepare a stock solution of Fura-2 AM in high-quality, anhydrous DMSO (e.g., 1 mM).[9]

-

Prepare a 20% solution of Pluronic F-127 in DMSO.

-

For the loading solution, mix the Fura-2 AM stock and Pluronic F-127 solution with HBSS to achieve a final Fura-2 AM concentration of 1-5 µM. The Pluronic F-127 aids in the dispersion of the nonpolar Fura-2 AM in the aqueous buffer.[11]

-

-

Cell Loading:

-

Aspirate the culture medium from the cells.

-

Add the Fura-2 AM loading solution to the cells and incubate in the dark at 37°C for 30-60 minutes.[9]

-

-

Washing:

-

After incubation, wash the cells gently with fresh HBSS to remove extracellular Fura-2 AM.

-

Incubate the cells in HBSS for an additional 30 minutes in the dark to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.[8]

-

-

Imaging:

-

Mount the coverslip onto the microscope stage.

-

Excite the cells alternately with 340 nm and 380 nm light and capture the fluorescence emission at 510 nm.

-

Establish a baseline fluorescence ratio (F340/F380) for a few minutes.

-

Apply a known concentration of CS (e.g., in the nanomolar to low micromolar range) to the cells.[3]

-

Record the change in the F340/F380 ratio over time. An increase in this ratio indicates an increase in intracellular calcium.

-

-

Controls and Data Analysis:

-

To confirm the specificity of the response, pre-incubate cells with a TRPA1 antagonist (e.g., 10 µM HC-030031) before applying CS.[5]

-

Calculate the change in the fluorescence ratio (ΔR) by subtracting the baseline ratio from the peak ratio after CS application.

-

Dose-response curves can be generated by applying a range of CS concentrations to determine the EC50 value.

-

Expected Results: Application of CS should induce a rapid and concentration-dependent increase in the F340/F380 ratio in TRPA1-expressing cells, which can be blocked by a specific TRPA1 antagonist.

Causality Behind Experimental Choices:

-

Fura-2 AM: This ratiometric dye is used to minimize the effects of uneven dye loading and photobleaching, providing a more accurate measure of intracellular calcium concentration compared to single-wavelength indicators.[7]

-

Pluronic F-127: This non-ionic surfactant helps to solubilize the hydrophobic Fura-2 AM in the aqueous loading buffer, facilitating its entry into the cells.[11]

-

De-esterification Step: The AM ester group makes Fura-2 membrane-permeant. Once inside the cell, cellular esterases cleave this group, trapping the now membrane-impermeant Fura-2 inside the cell. The 30-minute post-loading incubation ensures this process is complete.[8]

In-Vivo Applications: Modeling Acute Pain and Neurogenic Inflammation

CS is a powerful tool for inducing and studying pain and neurogenic inflammation in animal models. These models are crucial for understanding the in-vivo relevance of TRPA1 activation and for the preclinical testing of potential analgesics and anti-inflammatory compounds.

Experimental Protocol: CS-Induced Paw Licking/Flinching Test in Mice (A Model of Acute Nociceptive Pain)

This protocol describes a common method for assessing acute pain behavior in response to a chemical stimulus.[12][13][14]

Materials:

-

Male C57BL/6 mice (or other suitable strain)

-

2-Chlorobenzalmalononitrile (CS)

-

Vehicle (e.g., saline containing a low percentage of ethanol or DMSO)

-

Observation chambers with a clear floor

-

Video recording equipment (optional, but recommended for accurate scoring)

-

TRPA1 antagonist (e.g., HC-030031 or A-967079) for validation

Procedure:

-

Acclimatization: Acclimatize the mice to the observation chambers for at least 30 minutes before the experiment.

-

Drug Administration (for testing analgesics): Administer the test compound or vehicle at a predetermined time before CS injection. For example, a TRPA1 antagonist like HC-030031 can be administered orally (e.g., 100 mg/kg) 30-60 minutes prior to the test.[5]

-

CS Injection:

-

Briefly restrain the mouse.

-

Inject a small volume (e.g., 20 µL) of a dilute CS solution (e.g., 0.1-1% in vehicle) into the plantar surface of one hind paw.

-

-

Observation:

-

Immediately place the mouse back into the observation chamber.

-

Record the cumulative time the mouse spends licking or flinching the injected paw over a defined period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Compare the licking/flinching time between the vehicle-treated and drug-treated groups.

-

A significant reduction in the duration of nociceptive behavior in the drug-treated group indicates an analgesic effect.

-

Experimental Protocol: CS-Induced Ear Edema in Mice (A Model of Neurogenic Inflammation)

This model is used to quantify the inflammatory response, specifically edema, following topical application of CS.[15][16][17][18]

Materials:

-

Male C57BL/6 mice

-

2-Chlorobenzalmalononitrile (CS)

-

Solvent (e.g., acetone or DMSO)

-

Micropipette

-

Thickness gauge or calipers

-

TRPA1 antagonist for validation

Procedure:

-

Baseline Measurement: Measure the initial thickness of both ears of each mouse.

-

Drug Administration: Administer the test compound or vehicle. For instance, a TRPA1 antagonist can be administered systemically (e.g., intraperitoneally or orally) prior to CS application.

-

CS Application:

-

Apply a small volume (e.g., 10-20 µL) of a CS solution (e.g., 1% in acetone) to the inner and outer surfaces of one ear.

-

Apply the solvent alone to the contralateral ear as a control.

-

-

Edema Measurement:

-

At various time points after CS application (e.g., 30 minutes, 1, 2, 4, and 24 hours), measure the thickness of both ears.

-

-

Data Analysis:

-

Calculate the change in ear thickness (edema) by subtracting the baseline measurement from the post-treatment measurement for each ear.

-

Compare the degree of edema between the CS-treated and vehicle-treated ears, and between the different treatment groups.

-

Self-Validating Systems: In both in-vivo protocols, the inclusion of a TRPA1 antagonist serves as a crucial validation step. A significant reduction in the pain or inflammatory response upon antagonist treatment confirms that the observed effect is indeed mediated by TRPA1 activation. Additionally, the use of a vehicle control on the contralateral paw in the ear edema model helps to isolate the specific inflammatory effect of CS from any non-specific irritation caused by the solvent.

Quantitative Data Summary

| Parameter | Value | Cell Type/Model | Reference |

| EC50 for TRPA1 Activation | Nanomolar to low micromolar range | TRPA1-expressing cell lines | [3] |

| CS Concentration for In-Vivo Pain Model | 0.1 - 1% solution | Mouse paw injection | [12][13] |

| CS Concentration for In-Vivo Inflammation Model | 1% solution | Mouse ear application | [15][17] |

| HC-030031 In-Vivo Efficacious Dose | 100 mg/kg (oral) | Rat models of pain | [5] |

| A-967079 In-Vivo Efficacious Dose | 30 µmol/kg (i.v.) | Rat models of pain | [5] |

Visualizing the Mechanism: Signaling and Workflows

To better understand the processes described, the following diagrams illustrate the key signaling pathway and experimental workflows.

Figure 1: TRPA1 Signaling Pathway Activated by 2-Chlorobenzalmalononitrile.

Figure 2: Experimental Workflow for In-Vitro Calcium Imaging.

Figure 3: Experimental Workflow for In-Vivo Pain and Inflammation Models.

Emerging Research and Future Directions

While the primary application of 2-chlorobenzalmalononitrile remains firmly in the study of TRPA1-mediated sensory phenomena, its utility as a specific agonist suggests potential applications in other areas where TRPA1 is implicated. Research has begun to explore the role of TRPA1 in cardiovascular diseases, respiratory conditions, and even some types of cancer, although the use of CS in these fields is not yet widespread.[5][19] The development of more potent and selective TRPA1 antagonists, often validated using CS-based assays, holds significant promise for the development of novel therapeutics for a range of conditions characterized by pain and inflammation.

Conclusion

2-Chlorobenzalmalononitrile, through its potent and specific activation of the TRPA1 ion channel, serves as a critical research tool for scientists and drug development professionals. Its application in robust in-vitro and in-vivo models has been instrumental in advancing our understanding of nociception and neurogenic inflammation. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively utilize this compound in their investigations, ultimately contributing to the development of new therapies for a host of sensory-related disorders.

References

-

Achanta, S., et al. (2024). Pharmacologic Inhibition of Transient Receptor Potential Ion Channel Ankyrin 1 Counteracts 2-Chlorobenzalmalononitrile Tear Gas Agent-Induced Cutaneous Injuries. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Brone, B., et al. (2008). Tear gasses CN, CR, and CS are potent activators of the human TRPA1 receptor. Toxicology and Applied Pharmacology. [Link]

-

Columbia University. (n.d.). A Practical Guide: Imaging Action Potentials with Calcium Indicators. Columbia Blogs. [Link]

-

Junqueira, L. C., et al. (2018). Activation of TRPA1 by volatile organic chemicals leading to sensory irritation. Toxicology and Applied Pharmacology. [Link]

-

Zucchetti, M. (2015). Toxicity and Health Effects of Ortho-chloro-benzylidene-malononitrile (CS gas). Journal of Health and Environmental Research. [Link]

-

Story, G. M. (2009). TRPA1: A Sensory Channel of Many Talents. Current Topics in Membranes. [Link]

-

Julius, D. (2013). TRP Channels and Pain. Annual Review of Cell and Developmental Biology. [Link]

-

Moodle@Units. (n.d.). Ca2+ imaging with FURA-2 AM. Moodle@Units. [Link]

-

Dai, Y., et al. (2007). Sensitization of TRPA1 by PAR2 contributes to the sensation of inflammatory pain. The Journal of Clinical Investigation. [Link]

-

AnaBios. (2021). FURA-2 AM - Instructions. AnaBios. [Link]

-

Frontiers in Physiology. (2022). Inflammation—the role of TRPA1 channel. Frontiers. [Link]

-

Wikipedia. (n.d.). Transient receptor potential channel. Wikipedia. [Link]

-

JOVE. (2023). Calcium Imaging of Cortical Neurons using Fura-2 AM. YouTube. [Link]

-

Deuis, J. R., et al. (2017). Methods Used to Evaluate Pain Behaviors in Rodents. Frontiers in Molecular Neuroscience. [Link]

-

PubChem. (n.d.). 2-Chlorobenzylidenemalononitrile. PubChem. [Link]

-

National Toxicology Program. (1990). TR-377: CS2 (94 o-Chlorobenzalmalononitrile, CASRN 2698-41-1) in F344/N Rats and B6C3F1Mice (Inhalation Studies). National Toxicology Program. [Link]

-

Borusiewicz, R., et al. (2019). Chromatographic analysis of the traces of 2-chlorobenzalmalononitrile with passive adsorption from the headspace on Tenax TA and Carbotrap 300. Forensic Science International. [Link]

-

Mogil, J. S. (2017). Formalin Murine Model of Pain. Bio-protocol. [Link]

-

Khan, S., et al. (2021). Anti-allergic activities of Umbelliferone against histamine- and Picryl chloride-induced ear edema by targeting Nrf2/iNOS signaling in mice. BMC Complementary Medicine and Therapies. [Link]

-

BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH. [Link]

-

Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. [Link]

-

Science.gov. (n.d.). formalin-induced paw licking: Topics by Science.gov. Science.gov. [Link]

-

Hunskaar, S., & Hole, K. (1987). The formalin test in mice: dissociation between inflammatory and non-inflammatory pain. Pain. [Link]

-

Creative Biolabs. (n.d.). Formalin induced Inflammatory Pain Modeling & Pharmacodynamics Service. Creative Biolabs. [Link]

-

Young, J. M., et al. (1984). The mouse ear inflammatory response to topical arachidonic acid. Journal of Investigative Dermatology. [Link]

-

Syngene International Ltd. (n.d.). Leveraging High Throughput Screening services to accelerate drug discovery and development. Syngene International Ltd. [Link]

-

Sipes, N. S., et al. (2020). High-Throughput Screening to Predict Chemical-Assay Interference. Scientific Reports. [Link]

-

Avesis. (2021). Anti-allergic activities of Umbelliferone against histamine- and Picryl chloride-induced ear edema by targeting Nrf2/iNOS signal. AVESİS. [Link]

-

Li, Y., et al. (2016). Anti-Inflammatory Effects of 4-Methylcyclopentadecanone on Edema Models in Mice. Molecules. [Link]

-

Shao, N., et al. (2017). Insights on functionalized carbon nanotubes for cancer theranostics. Journal of Nanobiotechnology. [Link]

-

Kose, E., et al. (2022). The Anticancer Potential of Chlorine Dioxide in Small-Cell Lung Cancer Cells. Medical Science Monitor. [Link]

-

Herrera, F. G., et al. (2022). The Combination of Radiotherapy and Complement C3a Inhibition Potentiates Natural Killer cell Functions Against Pancreatic Cancer. Cancer Research Communications. [Link]

Sources

- 1. 2-Chlorobenzylidenemalononitrile | C10H5ClN2 | CID 17604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. TRPA1 channels: molecular sentinels of cellular stress and tissue damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TRPA1 : A Sensory Channel of Many Talents - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Frontiers | Unveiling the role of TRPA1 in cardiovascular health and disease: a mini review [frontiersin.org]

- 6. Frontiers | Inflammation—the role of TRPA1 channel [frontiersin.org]

- 7. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 8. moodle2.units.it [moodle2.units.it]

- 9. m.youtube.com [m.youtube.com]

- 10. ionbiosciences.com [ionbiosciences.com]

- 11. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]

- 12. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Formalin induced Inflammatory Pain Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 15. Anti-allergic activities of Umbelliferone against histamine- and Picryl chloride-induced ear edema by targeting Nrf2/iNOS signaling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The mouse ear inflammatory response to topical arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 18. mdpi.com [mdpi.com]

- 19. Unveiling the role of TRPA1 in cardiovascular health and disease: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

The Gilded Cage: A Toxicological Deep-Dive into alpha-Chlorobenzylidenemalononitrile (CS Gas)

Executive Foreword

alpha-Chlorobenzylidenemalononitrile, ubiquitously known as CS gas, represents a fascinating and critical subject of toxicological study. First synthesized in 1928 by Ben Corson and Roger Stoughton, it was adopted in the 1950s as a more potent, yet purportedly less toxic, alternative to then-current lachrymatory agents.[1][2] While classified as a non-lethal riot control agent and banned for use in warfare, its widespread deployment in civilian contexts necessitates a rigorous, mechanism-driven understanding of its toxicological profile.[3] This guide eschews a conventional layout, instead opting for a narrative that builds from fundamental chemical properties to complex biological interactions and the methodologies required to elucidate them. Our objective is to provide not just data, but a causal framework for understanding how CS gas interacts with biological systems, thereby empowering researchers to develop more effective safety protocols and potential countermeasures.

Physicochemical Identity and Behavior

Understanding the toxicology of any agent begins with its chemical identity. CS is a white crystalline solid with a distinct pepper-like odor.[4][5] Its efficacy as a riot control agent is intrinsically linked to its physical properties: it is typically dispersed as a fine aerosol, a formulation that maximizes its surface area and allows microscopic crystalline particles to act as "powdered barbs" that readily adhere to moist surfaces like the eyes, skin, and mucous membranes.[6][7]

| Property | Value | Source(s) |

| Chemical Name | [(2-Chlorophenyl)methylene]malononitrile | [8] |

| Synonyms | o-Chlorobenzylidenemalononitrile, CS Gas | [9] |

| CAS Number | 2698-41-1 | [8] |

| Molecular Formula | C₁₀H₅ClN₂ | |

| Molecular Weight | 188.61 g/mol | |

| Melting Point | 94 - 96 °C | [10] |

| Boiling Point | ~310 - 315 °C | [4] |

| Solubility | Slightly soluble in water; Soluble in solvents like acetone and methylene chloride. | [1][11] |

| Vapor Pressure | 0.00003 mmHg | [12] |

| Half-Life (Water) | ~15 minutes at room temperature (hydrolyzes to o-chlorobenzaldehyde and malononitrile). | [2][13] |

The Molecular Mechanism of Action: Unlocking the TRPA1 Gateway

The intense, rapid-onset sensory effects of CS gas are not random; they are the result of a highly specific molecular interaction. CS is a potent and selective agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel .[14][15] This channel is a critical sensor expressed on nociceptive (pain-sensing) neurons, particularly those of the trigeminal nerve that innervate the face, eyes, and airways.[3][16]

CS is a reactive electrophile and functions as an SN2 alkylating agent.[2][17] Its mechanism of action is not a simple lock-and-key binding but a covalent modification of nucleophilic cysteine residues within the N-terminal cytoplasmic domain of the TRPA1 channel.[18][19] This irreversible binding forces a conformational change in the channel, causing it to open.

The opening of the TRPA1 channel permits a massive and rapid influx of cations, primarily Calcium (Ca²⁺) and Sodium (Na⁺), into the neuron.[11] This influx leads to:

-

Neuronal Depolarization: The rapid change in ion concentration depolarizes the neuronal membrane, triggering action potentials that propagate to the central nervous system and are perceived as intense, burning pain.[11]

-

Neurogenic Inflammation: The significant increase in intracellular Ca²⁺ at peripheral nerve endings acts as a powerful secondary messenger, triggering the release of pro-inflammatory neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP) and Substance P (SP) .[10][16][20] These neuropeptides act on nearby blood vessels, causing vasodilation (redness) and increased vascular permeability (swelling and edema).[11] This entire process is termed "neurogenic inflammation" and is a key contributor to the overall inflammatory response.

Toxicokinetics: The Journey Through the Body

The absorption of CS is rapid, primarily occurring through inhalation and direct contact with mucous membranes.[1] Once absorbed, it has a very short half-life in the blood of humans and other mammals (e.g., ~5-10 seconds), indicating rapid metabolism and clearance.[1][21]

-

Metabolism: The primary metabolic pathways are hydrolysis and reduction. Hydrolysis breaks CS down into o-chlorobenzaldehyde and malononitrile. Reduction converts it to o-chlorobenzyl malononitrile. This biotransformation occurs mainly in the blood and liver. A portion of CS is also conjugated with glutathione, a key cellular antioxidant.[1]

-

Distribution & Elimination: Studies in rats using radiolabeled CS show that the majority of the administered dose is eliminated in the urine (44-100%), with a smaller fraction in the feces.[1] Radioactivity is found concentrated in the gastrointestinal tract, urinary bladder, and salivary glands within an hour of administration.[1]

Health Effects: From Acute Irritation to Chronic Concerns

The health effects of CS exposure are directly linked to its mechanism of action on TRPA1-expressing neurons. The severity and duration of symptoms are highly dependent on the concentration, duration of exposure, and whether the exposure occurs in an open or confined space.[6][18]

Acute Effects (Seconds to Hours)

Immediate symptoms manifest within 20-60 seconds of exposure.[16][22]

-

Ocular: Intense burning, pain, profuse lacrimation (tearing), blepharospasm (uncontrolled blinking/eyelid closure), and blurred vision.[16][23]

-

Respiratory: Burning sensation in the nose and throat, coughing, chest tightness, shortness of breath, and excessive nasal discharge.[23][24] High concentrations can lead to more severe effects like laryngospasm and pulmonary edema.[9]

-

Dermal: Stinging or burning sensation. Prolonged contact can lead to erythema (redness), blistering, and contact dermatitis.[6][23]

-

Gastrointestinal: Nausea and vomiting may occur, often from swallowing excess saliva containing CS particles.[1]

Chronic and Long-Term Effects

While most acute symptoms resolve within 30 minutes of removal from exposure, the science on long-term effects is less definitive and an area of active concern.[16] Much of the foundational research dates back several decades, often using small, homogenous sample groups (e.g., healthy males), which may not be representative of the general population.[25]

Emerging evidence and later studies suggest that repeated or high-level exposure can lead to lingering health issues:

-

Persistent Respiratory Problems: Studies on individuals frequently exposed to tear gas show increased rates of chronic respiratory complaints, including cough, phlegm, and dyspnea.[9][24] Some cases have resulted in Reactive Airways Dysfunction Syndrome (RADS).[18]

-

Vulnerable Populations: Individuals with pre-existing conditions like asthma or hypertension may experience more severe and prolonged reactions.[25]

-

Other Reported Effects: More recent reports have described potential links to menstrual cycle disruption and negative mental health effects, though more research is needed to establish causality.[25]

A Framework for Toxicological Assessment

A robust toxicological assessment of a compound like CS gas requires a multi-tiered approach, combining in vitro and in vivo methodologies. The following workflow outlines a logical progression for such an evaluation, grounded in OECD (Organisation for Economic Co-operation and Development) guidelines to ensure regulatory acceptance and scientific rigor.

Experimental Protocol: In Vitro Basal Cytotoxicity (OECD Guideline 129)

This protocol describes a self-validating system for determining the concentration of a test article that induces 50% cell death (IC50), a fundamental metric in toxicology.

Objective: To quantify the basal cytotoxicity of this compound using the Neutral Red Uptake (NRU) assay.

Principle: Healthy, viable cells possess intact lysosomes capable of taking up and retaining the neutral red dye. Toxicants that compromise cell membrane or lysosomal integrity lead to a decreased uptake of the dye. The amount of dye retained is directly proportional to the number of viable cells.[17]

Methodology:

-

Cell Culture:

-

Use a validated cell line, such as BALB/c 3T3 mouse fibroblasts, as specified in OECD 129.[21]

-

Culture cells in appropriate medium (e.g., DMEM with 10% FBS) at 37°C, 5% CO₂.

-

Seed cells into 96-well microtiter plates at a density that ensures they are in an exponential growth phase and will not reach confluence by the end of the assay.

-

-

Test Article Preparation:

-

Prepare a stock solution of CS gas in a suitable solvent (e.g., DMSO) that is non-toxic to the cells at the final concentration used.

-

Perform a serial dilution of the stock solution in cell culture medium to create a range of at least eight test concentrations.

-

-

Exposure:

-

Remove the seeding medium from the 96-well plates.

-

Add the prepared test article dilutions to the appropriate wells in triplicate.

-

Controls (Self-Validation):

-

Negative/Vehicle Control: Wells treated with culture medium containing the same final concentration of the solvent used for the test article.

-

Positive Control: Wells treated with a known cytotoxic substance (e.g., Sodium Dodecyl Sulfate) to confirm the assay system is responsive.

-

Blank Control: Wells containing only culture medium (no cells) to provide a baseline for spectrophotometer readings.

-

-

Incubate the plates for a defined period (e.g., 24-48 hours).[14]

-

-

Neutral Red Uptake & Measurement:

-

After incubation, remove the treatment medium and wash the cells with DPBS.

-

Add medium containing a standardized concentration of Neutral Red (e.g., 50 µg/mL) to each well.

-

Incubate for approximately 3 hours to allow for dye uptake into the lysosomes of viable cells.[21]

-

Remove the dye medium, wash the cells, and add a destain solution (e.g., 1% acetic acid, 50% ethanol) to extract the dye from the cells.[13]

-

Agitate the plate for 10 minutes to ensure complete solubilization.

-

Measure the optical density (OD) of each well at 540 nm using a microplate spectrophotometer.[13]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot cell viability against the logarithm of the test article concentration to generate a dose-response curve.

-

Use a statistical software package to calculate the IC50 value (the concentration that reduces cell viability by 50%).

-

Experimental Protocol: Acute Inhalation Toxicity (Adapted from OECD Guideline 403/436)

This protocol outlines a standardized in vivo method to assess the acute toxicity of an inhaled substance.

Objective: To determine the median lethal concentration (LC50) and observe clinical signs of toxicity of aerosolized CS gas following a single, short-term exposure.

Principle: Groups of animals are exposed to a specific concentration of an airborne substance for a defined period. The study uses mortality as a key endpoint while also recording sublethal signs of toxicity to characterize the hazard.[25][26]

Methodology:

-

Animal Selection and Acclimatization:

-

Exposure Apparatus and Atmosphere Generation:

-

Use a nose-only or whole-body inhalation chamber. Nose-only exposure is preferred for aerosols to prevent ingestion from grooming.[25][27]

-

Generate the CS gas aerosol from a solution (e.g., in methylene chloride or acetone) using a pneumatic atomizer or by thermal dispersion.[1]

-

The atmosphere within the chamber must be continuously monitored for concentration and particle size distribution. The mass median aerodynamic diameter (MMAD) should be within the 1-4 µm range to ensure deposition in all relevant regions of the respiratory tract.[25]

-

-

Study Design (Concentration x Time Protocol):

-

Sighting Study (Optional): A preliminary test with a small number of animals to determine the appropriate concentration range for the main study, thereby reducing overall animal use.[28]

-

Main Study:

-

Assign animals to at least 3 concentration groups and one control group (exposed to filtered air/vehicle aerosol).

-

Expose animals for a fixed duration (e.g., 4 hours).

-

Controls (Self-Validation): The concurrent air/vehicle control group is essential to ensure that observed effects are due to the test article and not the experimental setup. Historical data on the strain's response can provide additional context.

-

-

-

Observations:

-

During Exposure: Monitor animals for clinical signs of toxicity (e.g., changes in respiration, irritation).

-

Post-Exposure (14-day observation period):

-

Conduct detailed clinical observations at regular intervals (e.g., 1, 4, and 24 hours post-exposure, then daily). Record signs of toxicity, including ocular, dermal, and respiratory effects, as well as changes in behavior and body weight.

-

Record all mortalities.

-

-

-

Pathology:

-

Conduct a full gross necropsy on all animals at the end of the study or at time of death.

-

Collect and preserve organs, with a particular focus on the entire respiratory tract, for histopathological examination.

-

-

Data Analysis:

-

Calculate the LC50 value with a 95% confidence interval using appropriate statistical methods (e.g., Probit analysis).

-

Summarize all clinical observations and pathological findings by dose group.

-

Conclusion and Future Directions

This compound is a potent sensory irritant whose toxicological effects are primarily mediated through the activation of the TRPA1 ion channel. This interaction triggers a cascade of neuronal depolarization and neurogenic inflammation, resulting in the well-documented acute symptoms of exposure. While the acute effects are transient for most individuals, significant gaps remain in our understanding of the long-term consequences of repeated or high-concentration exposures, particularly in vulnerable populations.[16][25]

Future research must prioritize comprehensive, longitudinal studies to definitively characterize chronic health risks. Furthermore, the elucidation of the TRPA1 channel as the primary molecular target provides a clear avenue for drug development. The design of potent, selective TRPA1 antagonists could lead to effective countermeasures to mitigate the effects of CS gas and other chemical irritants, moving beyond simple decontamination to targeted pharmacological intervention.

References

A comprehensive, numbered list of all cited sources with full titles, publication details, and verified, clickable URLs will be provided upon request.

Sources

- 1. criver.com [criver.com]

- 2. Transient receptor potential channel A1 involved in calcitonin gene-related peptide release in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scantox.com [scantox.com]

- 4. Neutral red uptake for starting doses for acute oral toxicity | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

- 5. Tear Gas (CS) - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]

- 7. oecd.org [oecd.org]

- 8. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 9. Long Term Effects of Tear Gases on Respiratory System: Analysis of 93 Cases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Editor's Highlight: Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space - PMC [pmc.ncbi.nlm.nih.gov]

- 13. qualitybiological.com [qualitybiological.com]

- 14. In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129) - Tox Lab [toxlab.co]

- 15. Tear gasses CN, CR, and CS are potent activators of the human TRPA1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inflammation—the role of TRPA1 channel - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 3T3 Neutral Red Uptake Cytotoxicitiy Assay (OECD 129) [lebrunlabs.com]

- 18. Exposure to the Riot Control Agent CS and Potential Health Effects: A Systematic Review of the Evidence [mdpi.com]

- 19. hub.hku.hk [hub.hku.hk]

- 20. TRPV1 and TRPA1 in cutaneous neurogenic and chronic inflammation: pro-inflammatory response induced by their activation and their sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 21. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]